Diethoxydiphenylsilane
Overview
Description
Diethoxydiphenylsilane is an organosilicon compound with the chemical formula C16H20O2Si. It is a colorless to yellowish transparent liquid with a molecular weight of 272.42 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethoxydiphenylsilane can be synthesized through the reaction of diphenyldichlorosilane with ethanol in the presence of a base such as pyridine. The reaction proceeds as follows:
(C6H5)2SiCl2+2C2H5OH→(C6H5)2Si(OC2H5)2+2HCl
Industrial Production Methods: In industrial settings, this compound is produced by reacting diphenyldichlorosilane with ethanol under controlled conditions. The reaction is typically carried out in a solvent such as toluene, and the product is purified through distillation .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water, forming diphenylsilanediol and ethanol.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Other silanes or silanols, often catalyzed by acids or bases.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Diphenylsilanediol and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes
Scientific Research Applications
Diethoxydiphenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the preparation of diphenylsilylene derivatives of diols by exchange reactions.
Biology: Employed in the development of solid-phase microextraction fibers for the extraction of polycyclic aromatic hydrocarbons from biological samples.
Medicine: Utilized in the synthesis of organosilicon compounds with potential therapeutic applications.
Industry: Applied in the production of coatings for detecting explosives and explosive taggants, as well as in the surface modification of nanoporous materials
Mechanism of Action
Diethoxydiphenylsilane exerts its effects through the formation of stable and porous structures when used in coatings and solid-phase microextraction fibers. The ethoxy groups facilitate the formation of siloxane bonds, leading to the creation of a robust network that can efficiently extract and interact with various compounds. The molecular targets and pathways involved include the interaction with polycyclic aromatic hydrocarbons and other analytes in complex matrices .
Comparison with Similar Compounds
Diphenyldichlorosilane: Similar in structure but contains chlorine atoms instead of ethoxy groups.
Diphenylsilanediol: Formed through the hydrolysis of diethoxydiphenylsilane.
Triethoxyphenylsilane: Contains three ethoxy groups and one phenyl group.
Uniqueness: this compound is unique due to its combination of two phenyl groups and two ethoxy groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring both stability and reactivity, such as in the development of advanced materials and coatings .
Properties
IUPAC Name |
diethoxy(diphenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2Si/c1-3-17-19(18-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNQQQWFKKTOSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062519 | |
Record name | Diphenyldiethoxysilane | |
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Molecular Weight |
272.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | Diethoxydiphenylsilane | |
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Vapor Pressure |
0.0000472 [mmHg] | |
Record name | Diethoxydiphenylsilane | |
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CAS No. |
2553-19-7 | |
Record name | Diphenyldiethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2553-19-7 | |
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Record name | Diphenyldiethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553197 | |
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Record name | Diethoxydiphenylsilane | |
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Record name | Benzene, 1,1'-(diethoxysilylene)bis- | |
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Record name | Diphenyldiethoxysilane | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4062519 | |
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Record name | Diethoxydiphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.055 | |
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Record name | DIPHENYLDIETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L8R5QPV9A | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diethoxydiphenylsilane acts as a precursor for synthesizing polydiphenylsiloxane (PDPS) and modifying surfaces. It interacts with hydroxyl groups on various substrates, including silica, through a hydrolysis and condensation process [, , ]. This interaction leads to the formation of covalent Si-O-Si bonds, resulting in surface modification with hydrophobic phenyl groups or the creation of PDPS within hybrid materials.
A:
- Spectroscopic Data:
A: this compound demonstrates good compatibility with various polymers, including polyimide, polybenzoxazine, and polysiloxanes [, ]. This compatibility allows for the creation of hybrid materials with enhanced properties. The stability of this compound-modified materials is influenced by the degree of crosslinking, the presence of other components, and the environmental conditions. Generally, materials incorporating PDPS exhibit enhanced thermal stability and mechanical strength [, ].
A: While this compound is not typically used as a catalyst, its role in modifying the surface properties of materials can indirectly influence catalytic processes. For instance, incorporating this compound into solid-phase microextraction (SPME) fibers enhances their selectivity and sensitivity towards specific analytes like polycyclic aromatic hydrocarbons [, ].
ANone: Computational methods can simulate the interaction of this compound with surfaces at the molecular level. This information can predict the properties of modified materials or optimize reaction conditions for hybrid material synthesis.
ANone: Researchers utilize a combination of techniques to analyze this compound and its derivatives. These methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies and quantifies this compound based on its mass-to-charge ratio [].
- Infrared Spectroscopy (IR): Detects specific functional groups present in the molecule, aiding in structural confirmation [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and helps monitor the progress of reactions involving this compound [, ].
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